molecular formula C8H16ClN B2975721 Spiro[2.5]octan-6-amine hydrochloride CAS No. 1256256-54-8; 99799-73-2

Spiro[2.5]octan-6-amine hydrochloride

Cat. No.: B2975721
CAS No.: 1256256-54-8; 99799-73-2
M. Wt: 161.67
InChI Key: CXEHVYGSYCWAQW-UHFFFAOYSA-N
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Description

Spiro[2.5]octan-6-amine hydrochloride (CAS: 1256256-54-8) is a bicyclic amine hydrochloride with a molecular formula of C₈H₁₆ClN and a molar mass of 161.67 g/mol. Its spirocyclic structure consists of a six-membered carbocyclic ring fused to a smaller three-membered ring, creating a rigid, three-dimensional geometry . This compound is commercially available in purities up to 98% and is supplied in quantities ranging from 100 mg to 5 g by vendors such as BLD Pharm Ltd. and Shanghai Macklin Biochemical Co., Ltd. . Its structural rigidity makes it valuable in medicinal chemistry for modulating pharmacokinetic properties, such as metabolic stability and target binding affinity.

Properties

IUPAC Name

spiro[2.5]octan-6-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N.ClH/c9-7-1-3-8(4-2-7)5-6-8;/h7H,1-6,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXEHVYGSYCWAQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1N)CC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256256-54-8
Record name spiro[2.5]octan-6-amine hydrochloride
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Comparison with Similar Compounds

1,1-Difluorospiro[2.5]octan-6-amine Hydrochloride (CAS: 1955530-17-2)

  • Molecular Formula : C₈H₁₄ClF₂N
  • Molar Mass : 197.65 g/mol .
  • Key Differences: The addition of two fluorine atoms at the 1,1-positions increases lipophilicity (logP ~1.2 vs. ~0.5 for the non-fluorinated analog), enhancing membrane permeability but reducing aqueous solubility . Fluorination improves metabolic stability by resisting oxidative degradation, making it advantageous in drug design . Price: ~¥1,700/g (1g scale), significantly higher than the non-fluorinated version due to complex fluorination steps .

6-Oxaspiro[2.5]octan-1-amine Hydrochloride (CID: 53275727)

  • Molecular Formula: C₇H₁₃NO
  • Molar Mass : 143.19 g/mol .
  • Key Differences :
    • Replacement of a methylene group with an oxygen atom introduces polarity, improving water solubility (estimated ~50 mg/mL vs. ~20 mg/mL for the parent compound) .
    • The ether linkage may confer hydrolytic instability under acidic conditions, limiting its use in certain formulations.

Spiro[3.4]octan-6-amine Hydrochloride (3D-AVD26070)

  • Molecular Formula : C₈H₁₆ClN
  • Molar Mass : 161.67 g/mol .
  • Key Differences :
    • The spiro junction links a five-membered ring to a four-membered ring (vs. six- and three-membered rings in the parent compound), altering steric bulk and ring strain.
    • Patent activity (4 patents) suggests utility in kinase inhibitors and GPCR modulators, distinct from applications of the [2.5] spiro analog .

Comparative Data Table

Compound Name CAS Molecular Formula Molar Mass (g/mol) Key Substituents Purity (%) Price (1g Scale) Supplier Examples
This compound 1256256-54-8 C₈H₁₆ClN 161.67 None 98 ~¥800 BLD Pharm, Macklin
1,1-Difluoro analog 1955530-17-2 C₈H₁₄ClF₂N 197.65 1,1-F₂ 97 ~¥1,700 Angene Chemical, Yuanye
6-Oxaspiro analog N/A C₇H₁₃NO 143.19 Oxygen atom 95 N/A Research suppliers
Spiro[3.4]octan-6-amine hydrochloride N/A C₈H₁₆ClN 161.67 Altered ring junction 98 ~¥1,960/500mg CymitQuimica

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